1-(4-nitrophenyl)-4-(phenylacetyl)piperazine
Overview
Description
1-(4-nitrophenyl)-4-(phenylacetyl)piperazine, also known as 4-nitrophenyl 4-phenylacetyl piperazine (NPPP), is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. NPPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological pathways and systems.
Mechanism of Action
The mechanism of action of NPPP involves the inhibition of different enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and voltage-gated sodium channels. It has been found to exhibit both reversible and irreversible inhibition, making it a valuable tool for studying the kinetics and thermodynamics of enzyme inhibition.
Biochemical and Physiological Effects:
NPPP has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPPP in lab experiments is its potent inhibitory effects on different enzymes and receptors, making it a valuable tool for studying various biological pathways and systems. However, one of the limitations of using NPPP is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of NPPP in scientific research, including the development of new drugs and therapies for various diseases such as cancer and inflammation. Additionally, further studies are needed to understand the mechanisms of action of NPPP and its potential side effects, which may help in the development of safer and more effective drugs.
Synthesis Methods
The synthesis of NPPP involves the reaction of piperazine with phenylacetic acid and 4-nitrobenzoyl chloride in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
NPPP has been extensively used in scientific research for various purposes, including drug discovery, pharmacological studies, and biochemical assays. It has been found to exhibit potent inhibitory effects on different enzymes and receptors, making it a valuable tool for studying the mechanisms of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFHYPVABOYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328577 | |
Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
CAS RN |
346723-57-7 | |
Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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